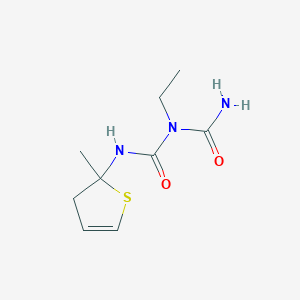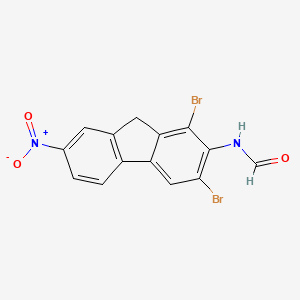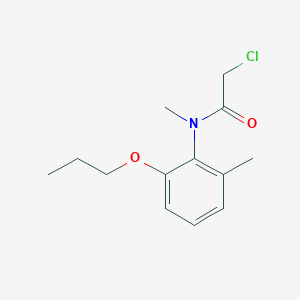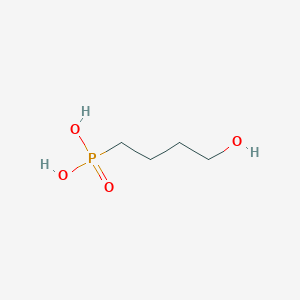
(4-Hydroxybutyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxybutyl)phosphonic acid is an organophosphorus compound with the molecular formula C4H11O4P. It features a phosphonic acid group bonded to a four-carbon chain with a hydroxyl group at the terminal carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxybutyl)phosphonic acid typically involves the reaction of 4-hydroxybutyl alcohol with phosphorous acid or its derivatives. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxybutyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxobutylphosphonic acid or 4-carboxybutylphosphonic acid.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphonic acid derivatives.
Scientific Research Applications
(4-Hydroxybutyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug development.
Medicine: Explored for its potential use in bone targeting and as a pro-drug.
Mechanism of Action
The mechanism of action of (4-Hydroxybutyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic the phosphate moiety, allowing it to interact with enzymes and receptors involved in various biological processes. This interaction can lead to the modulation of enzyme activity, signaling pathways, and other cellular functions .
Comparison with Similar Compounds
- (4-Hydroxyphenyl)phosphonic acid
- (4-Hydroxybenzyl)phosphonic acid
- (4-Hydroxybutyl)phosphonate
Comparison: (4-Hydroxybutyl)phosphonic acid is unique due to its specific structural features, such as the four-carbon chain and terminal hydroxyl group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, (4-Hydroxyphenyl)phosphonic acid has a phenyl group instead of a butyl chain, leading to different reactivity and applications .
Properties
CAS No. |
74536-47-3 |
|---|---|
Molecular Formula |
C4H11O4P |
Molecular Weight |
154.10 g/mol |
IUPAC Name |
4-hydroxybutylphosphonic acid |
InChI |
InChI=1S/C4H11O4P/c5-3-1-2-4-9(6,7)8/h5H,1-4H2,(H2,6,7,8) |
InChI Key |
HQYIECBWMWWCCP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCP(=O)(O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
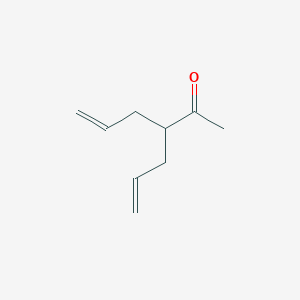

![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
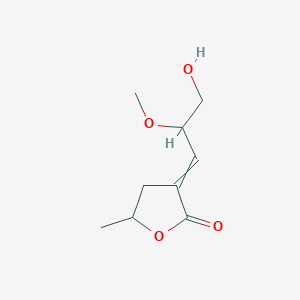
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
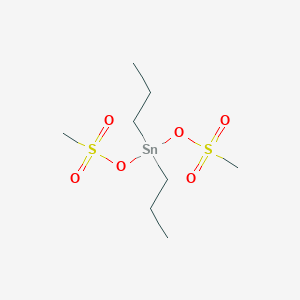
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)

